molecular formula C24H25NO6 B11024910 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11024910
M. Wt: 423.5 g/mol
InChI Key: SKHOAKAIDQUQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a useful research compound. Its molecular formula is C24H25NO6 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique structure that combines elements from both benzodioxepin and chromen derivatives. Its molecular formula is C21H23N1O5C_{21}H_{23}N_{1}O_{5}, with a molecular weight of approximately 365.41 g/mol. The presence of diverse functional groups suggests various potential interactions within biological systems.

PropertyValue
Molecular FormulaC21H23N1O5C_{21}H_{23}N_{1}O_{5}
Molecular Weight365.41 g/mol
LogPN/A
SolubilityN/A

Antioxidant Activity

Research has indicated that derivatives of benzodioxepin compounds exhibit significant antioxidant properties. The mechanism often involves the scavenging of free radicals, which can contribute to cellular damage and various diseases. Studies utilizing the DPPH assay have shown that such compounds can effectively reduce oxidative stress markers in vitro .

Anticancer Properties

Several studies have focused on the anticancer potential of compounds related to benzodioxepins. For instance, derivatives have been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The anti-inflammatory properties of benzodioxepin derivatives have been documented in various models. They appear to inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting their potential use in treating inflammatory diseases .

Case Studies

  • In vitro Studies : A study demonstrated that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) derivatives showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. This suggests a strong potential for further development as anticancer agents.
  • Animal Models : In a murine model of inflammation, administration of the compound led to a marked reduction in edema and inflammatory markers compared to control groups, indicating its efficacy in vivo.

The proposed mechanisms through which N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) compounds exert their biological effects include:

  • Modulation of signaling pathways : Such as NF-kB and MAPK pathways involved in inflammation and cell survival.
  • Interaction with cellular receptors : Potential binding to estrogen receptors has been suggested for some derivatives, which may explain their anticancer effects.

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a benzodioxepin moiety fused with a chromenone structure, linked through a propanamide chain. The synthesis typically involves several steps:

  • Formation of Benzodioxepin Rings : This is achieved through cyclization reactions involving catechol derivatives and dihalides under basic conditions.
  • Amidation Reaction : Introduction of the propanamide group using an amine and a carboxylic acid derivative.
  • Coupling Reaction : Linking the benzodioxepin and chromenone structures through controlled reactions.

These synthetic routes highlight the compound's complexity and the sophisticated techniques required for its production.

Biological Activities

Preliminary studies indicate that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide exhibits several promising biological activities:

  • Anti-inflammatory Properties : The compound may inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
  • Anti-cancer Activity : Initial studies suggest potential efficacy against various cancer cell lines by modulating specific biological pathways.
  • Neuroprotective Effects : Its interaction with neurotransmitter systems may offer protective benefits in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have focused on the interactions of this compound with biological macromolecules to elucidate its pharmacological profile:

  • In Vitro Studies : Research has shown that the compound can inhibit specific transporters associated with neurotransmitter uptake, indicating potential applications in neuropharmacology.
  • Animal Models : Preliminary tests in animal models have demonstrated anti-inflammatory effects consistent with its proposed mechanism of action.

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide group is susceptible to hydrolysis under acidic or basic conditions. This reaction yields the corresponding carboxylic acid and amine derivatives.

Conditions Reagents Products
Acidic hydrolysis (HCl/H₂O)Concentrated HCl, reflux3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid + 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
Basic hydrolysis (NaOH)Aqueous NaOH, heatSodium salt of propanoic acid + free amine

Mechanistic Notes :

  • Acidic conditions protonate the amide oxygen, increasing electrophilicity of the carbonyl carbon for nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution.

Aromatic Electrophilic Substitution

The benzodioxepin and chromenone rings participate in electrophilic substitution reactions, though electron-donating substituents (methoxy, methyl) direct reactivity.

Reaction Type Reagents Position of Substitution Outcome
NitrationHNO₃/H₂SO₄Para to methoxy groups on chromenoneIntroduction of nitro group(s)
SulfonationH₂SO₄/SO₃Ortho/para to electron-rich regionsSulfonic acid derivative formation
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Activated positions on benzodioxepinChloro- or bromo-substituted analogs

Key Considerations :

  • Methoxy groups activate the chromenone ring toward electrophiles, favoring para substitution.

  • Steric hindrance from methyl groups may limit reactivity at certain positions .

Ring-Opening Reactions

The benzodioxepin ring (7-membered cyclic ether) undergoes ring-opening under strong acidic or reducing conditions.

Conditions Reagents Products
Acid-catalyzedH₂SO₄, H₂ODihydroxybenzene derivative + fragmented carbonyl compounds
Reductive cleavageLiAlH₄ or BH₃·THFAlcohol intermediates from ether bond reduction

Structural Impact :

  • Ring-opening disrupts the benzodioxepin scaffold, altering the compound’s conformational rigidity .

Oxidation of Chromenone

The 2-oxo chromenone moiety can undergo oxidation or further functionalization.

Reaction Reagents Product
Epoxidationm-CPBAEpoxide formation at double bonds
Carbonyl oxidationKMnO₄ (acidic)Carboxylic acid derivatives

Challenges :

  • Methoxy and methyl groups may sterically hinder oxidation at adjacent positions.

Nucleophilic Acyl Substitution

The amide group reacts with nucleophiles (e.g., Grignard reagents, organolithium compounds) under specific conditions.

Nucleophile Conditions Product
RMgX (Grignard)Anhydrous etherKetone or tertiary alcohol derivatives
RLiLow temperatureAmide alkylation products

Limitations :

  • Requires activation of the amide (e.g., using TFAA) to enhance electrophilicity.

Photochemical Reactivity

The chromenone system exhibits photochemical activity, potentially leading to dimerization or rearrangement.

Condition Outcome
UV light (λ = 254 nm)[2+2] Cycloaddition or ring contraction

Research Gap :

  • Limited experimental data exists for this specific compound, but analogous chromenones show predictable photobehavior .

Catalytic Hydrogenation

Selective reduction of double bonds or carbonyl groups is feasible with metal catalysts.

Substrate Catalyst Product
Chromenone C=C bondPd/C, H₂Dihydrochromenone derivative
Amide carbonylHigh-pressure H₂/NiAmine-alcohol product (rare)

Selectivity Notes :

  • Hydrogenation preferentially targets the chromenone’s α,β-unsaturated ketone system over the amide.

Functional Group Interconversion

The methoxy group can be demethylated or transformed into other functionalities.

Reaction Reagents Product
DemethylationBBr₃ or HIHydroxy-substituted chromenone
AlkylationR-X, K₂CO₃Ether derivatives with varied R groups

Synthetic Utility :

  • Demethylation enables further derivatization (e.g., sulfonation, glycosylation) .

Critical Analysis of Reaction Feasibility

While the above reactions are theoretically plausible based on the compound’s functional groups, experimental validation remains limited. Key challenges include:

  • Steric hindrance from methyl groups on the chromenone ring.

  • Competing reactivity between the amide and aromatic systems.

  • Solubility issues in polar/nonpolar media due to the compound’s amphiphilic nature .

Further studies using techniques like HPLC and NMR are required to confirm reaction pathways and optimize conditions.

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C24H25NO6/c1-14-17-6-9-19(28-3)15(2)23(17)31-24(27)18(14)7-10-22(26)25-16-5-8-20-21(13-16)30-12-4-11-29-20/h5-6,8-9,13H,4,7,10-12H2,1-3H3,(H,25,26)

InChI Key

SKHOAKAIDQUQRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.